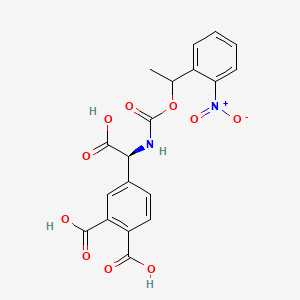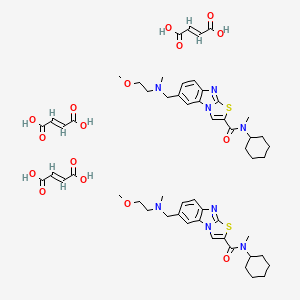
4-叠氮化物-正乙基-1,8-萘二酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe. It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .
Synthesis Analysis
The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide involves several steps. The crude product is purified by column chromatography (silica gel 200–400 mesh, 60 Å) eluted by EtOAc/MeOH (85:15) to yield a red solid .Molecular Structure Analysis
The molecular structure of 4-Azido-n-ethyl-1,8-naphthalimide can be analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving 4-Azido-n-ethyl-1,8-naphthalimide are complex. The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azido-n-ethyl-1,8-naphthalimide include its molecular weight (266.25), its formula (C14H10N4O2), and its solubility (soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF) . It also has unique photophysical properties .科学研究应用
Click Chemistry for Bioconjugation
4-Azido-n-ethyl-1,8-naphthalimide: is a click-activated fluorescent probe . This property makes it highly valuable in bioconjugation applications where it can be used to label biomolecules selectively and efficiently. The azide group reacts with alkynes present on other molecules under mild conditions, allowing for the visualization and tracking of biological processes without disrupting them.
Fluorescent Labeling in Glycobiology
The compound enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This application is crucial in glycobiology, where understanding the structure and function of glycoconjugates is essential for deciphering cellular communication and disease progression.
Photophysical Property Analysis
Derivatives of 1,8-Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , show high stability and various fluorescence properties under different conditions . These characteristics are beneficial for studying photophysical properties and developing new materials with desired optical features.
Red Emission Fluorophores
The derivatives of 1,8-Naphthalimide have been synthesized to exhibit red emission wavelengths around 600 nm, which is advantageous for applications requiring long-wavelength fluorophores . This feature is particularly useful in medical imaging to avoid interference from autofluorescence in living cells.
Anticancer Research
Functionalized derivatives of Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities while maintaining high stability under physiological conditions .
Chemosensor Development
Naphthalimide derivatives are widely used in designing fluorescent chemosensors. These sensors can detect various molecules with high selectivity and sensitivity based on changes in fluorescence lifetime, intensity, and emission wavelength upon binding to the target molecule .
Solar Energy Collection
The strong fluorescent emission and high photostability of Naphthalimide derivatives make them suitable candidates for solar energy collectors . Their ability to absorb light and convert it into energy can be harnessed in solar cell technologies.
Organic Light Emitting Materials
Due to their excellent fluorescence properties, high absorption coefficients, and good quantum yields, derivatives of 1,8-Naphthalimide are applied as organic light-emitting materials . They are used in the development of organic light-emitting diodes (OLEDs), which are essential components in modern display and lighting technologies.
作用机制
Target of Action
The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.
Mode of Action
4-Azido-n-ethyl-1,8-naphthalimide acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.
Pharmacokinetics
It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The primary result of 4-Azido-n-ethyl-1,8-naphthalimide’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.
安全和危害
未来方向
4-Azido-n-ethyl-1,8-naphthalimide has potential applications in various fields. It can be used as a stable intermediate product with certain activity in a variety of fields . It also has potential applications in organic light-emitting diodes and in the development of sophisticated detection systems for carboxylate .
属性
IUPAC Name |
6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRPPRRYIDIPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?
A1: 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.
Q2: What are the advantages of using 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) for studying protein interactions compared to other methods?
A2: The use of 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:
- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []
- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)










![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)